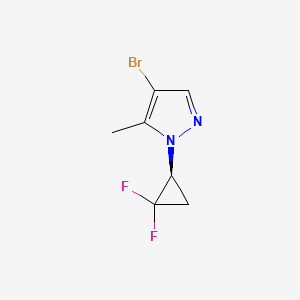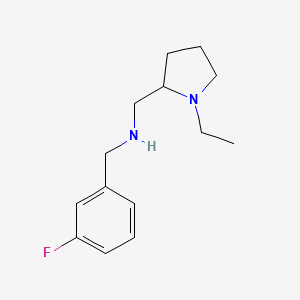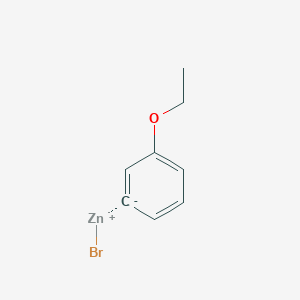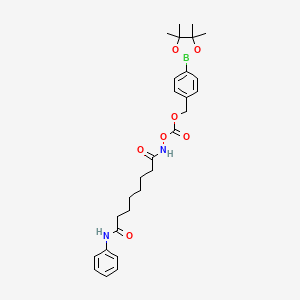
2-n-ButyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-ButyloxyphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-n-ButyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2-n-Butyloxyphenyl bromide+Zn→2-n-ButyloxyphenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as photochemical reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-n-ButyloxyphenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or alcohols.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of halides or other nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-n-ButyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various biochemical studies.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-n-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:
Transmetalation: The transfer of the organozinc group to a metal catalyst, facilitating the formation of new carbon-carbon bonds.
Nucleophilic Addition: The organozinc intermediate can act as a nucleophile, attacking electrophilic centers in other molecules
Comparison with Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the butyloxy group, making it less versatile in certain reactions.
2-n-ButyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.
Uniqueness: 2-n-ButyloxyphenylZinc bromide is unique due to its combination of reactivity and stability. The presence of the butyloxy group enhances its solubility and reactivity in various organic solvents, making it a valuable reagent for complex organic synthesis .
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);butoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-7H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
KHEOIYFBPYLAON-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)




![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)

